molecular formula C14H11I B13661985 4-(1-Iodovinyl)-1,1'-biphenyl

4-(1-Iodovinyl)-1,1'-biphenyl

Cat. No.: B13661985
M. Wt: 306.14 g/mol
InChI Key: QFMDTEKOFNYIAK-UHFFFAOYSA-N
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Description

4-(1-Iodovinyl)-1,1’-biphenyl is an organoiodine compound that features a biphenyl structure with an iodovinyl group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Iodovinyl)-1,1’-biphenyl typically involves the iodination of a vinyl-substituted biphenyl precursor. One common method is the reaction of 4-vinyl-1,1’-biphenyl with iodine in the presence of a catalyst such as copper or iron. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for 4-(1-Iodovinyl)-1,1’-biphenyl are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-(1-Iodovinyl)-1,1’-biphenyl exerts its effects in chemical reactions involves the activation of the iodovinyl group. This activation facilitates nucleophilic attack or coupling with other molecules. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Bromovinyl)-1,1’-biphenyl
  • 4-(1-Chlorovinyl)-1,1’-biphenyl
  • 4-(1-Fluorovinyl)-1,1’-biphenyl

Uniqueness

4-(1-Iodovinyl)-1,1’-biphenyl is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes the compound more reactive in certain types of chemical reactions, such as cross-coupling and substitution reactions .

Properties

Molecular Formula

C14H11I

Molecular Weight

306.14 g/mol

IUPAC Name

1-(1-iodoethenyl)-4-phenylbenzene

InChI

InChI=1S/C14H11I/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2

InChI Key

QFMDTEKOFNYIAK-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)C2=CC=CC=C2)I

Origin of Product

United States

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